2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. This compound has garnered significant interest in the field of drug discovery due to its unique molecular architecture and potential pharmacological properties, particularly in neuropharmacology and as a dopamine transporter inhibitor.
The compound can be synthesized through various chemical methods, with the most common approach involving the intramolecular cyclization of phenyl-substituted amines and cyclopentane derivatives under acidic conditions. Its hydrochloride form is typically produced to enhance solubility and stability during research and application.
2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride is classified as a tropane derivative, which is a class known for its psychoactive properties and interactions with neurotransmitter systems, particularly dopamine pathways.
The synthesis of 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride generally involves several key steps:
The reaction conditions typically require careful control of temperature and pH to ensure successful cyclization and minimize side reactions. Techniques such as chromatography are employed for purification, ensuring that the final product meets required purity standards.
The molecular formula of 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride is with a molecular weight of approximately 223.7 g/mol. The structure features:
Property | Value |
---|---|
CAS Number | 100608-28-4 |
Molecular Formula | C13H18ClN |
Molecular Weight | 223.7 g/mol |
Purity | ≥95% |
2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride can undergo several types of chemical reactions:
The choice of reagents and reaction conditions plays a crucial role in determining the outcome of these reactions, influencing product yields and purity.
The primary mechanism of action for 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with dopamine transporters in the brain:
Research indicates that this compound exhibits significant biological activity as a dopamine transporter inhibitor, with an inhibition constant (Ki) suggesting strong binding affinity.
The physical properties of 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions |
The primary applications of 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride are within neuropharmacology:
This compound's ongoing research may lead to new insights into treatment strategies for various neurological conditions, highlighting its significance in pharmaceutical development.
Intramolecular cyclization represents the most direct route to construct the 2-azabicyclo[3.2.1]octane scaffold. These reactions typically utilize cyclopentanone or piperidine precursors functionalized with electrophilic and nucleophilic sites that facilitate ring closure. For phenyl-substituted derivatives, α-alkylated cyclopentanones serve as key intermediates. Takeda’s pioneering work demonstrated that treating α-alkylated cyclopentanone 10 with brominating agents generates a bromoketone, which undergoes spontaneous intramolecular amination to form the bicyclic ammonium salt. Subsequent demethylation at high temperatures yields the pivotal ketone intermediate 11 (Scheme 2). This ketone is then reduced via Wolff–Kishner reduction to deliver the 3-azabicyclo[3.2.1]octane core with a phenyl substituent at the C5 position [1] [2].
Alternative cyclization pathways involve carbamate-directed cyclizations. For instance, converting ketone 10 to a carbamate derivative, followed by oxidation, yields enone 13. Deprotection liberates a secondary amine that undergoes intramolecular 1,4-addition, directly furnishing bicyclic amino ketone 14 (Scheme 2). This method achieves moderate to high yields (55–75%) and allows precise stereocontrol when chiral auxiliaries are incorporated into the carbamate [1]. Acid-catalyzed cyclizations of precursors like 16 provide complementary access to enantiopure scaffolds, crucial for pharmacological applications where stereochemistry influences receptor binding [1] [5].
Table 1: Key Intramolecular Cyclization Methods for Core Assembly
Precursor | Cyclization Agent/Conditions | Product | Yield (%) | Phenyl Incorporation Site |
---|---|---|---|---|
α-Alkylated cyclopentanone (e.g., 10) | Br₂ (bromination), then thermal demethylation | Ketone 11 | 55–65 | C5 (bridgehead) |
Enone 13 | Carbamate deprotection, then 1,4-addition | Amino ketone 14 | 60–75 | C5 (bridgehead) |
Hydroxyethyl tetrahydropyridine (e.g., 2a–f) | TfOH (superacid-mediated cyclization) | 1-Azabicyclo[3.2.1]oct-3-ene 3a–f | 52–94 | C8 (exo-oriented) |
Superacid-mediated cyclizations offer a distinct approach. Treatment of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-4-methyl-1,2,3,6-tetrahydropyridines (2a–f) with trifluoromethanesulfonic acid (TfOH) triggers dicationic intermediates (e.g., A), which undergo dehydration and intramolecular Friedel-Crafts-type cyclization. This method delivers 1-azabicyclo[3.2.1]oct-3-enes (3a–f) with phenyl groups exo-oriented at C8 (52–94% yield). Electron-donating substituents on the phenyl ring enhance cyclization efficiency, while electron-withdrawing groups reduce yields below 60% [3].
The Tsuji–Trost reaction enables selective allylic alkylation of the azabicyclo[3.2.1]octane core, introducing phenyl groups at specific positions under mild conditions. This method is ideal for late-stage functionalization of pre-assembled bicyclic scaffolds. Fourrey’s work exemplifies this, using palladium(0) catalysts (e.g., Pd(PPh₃)₄) to mediate the intramolecular cyclization of hydrazine derivative 22 (Scheme 4). The reaction proceeds via π-allyl-Pd complexes, forming the bicyclic structure 23 in high yield (>85%). Subsequent transformations convert 23 to functionalized cyclopentanes like 24, precursors to carbocyclic nucleosides [1].
For phenyl introduction, arylboronic acids or aryl halides serve as coupling partners. A notable patent (US20060058343A1) details the Pd-catalyzed coupling of 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol with phenylboronic acid, yielding C3-phenylated derivatives. Key to success is the use of bulky phosphine ligands (e.g., XPhos), which suppress β-hydride elimination and enhance arylation efficiency (70–80% yield). This strategy allows chemoselective modification of tertiary amines without N-protection [4] [9].
Epoxide ring-opening delivers stereodefined 2-phenyl-3-azabicyclo[3.2.1]octanes by exploiting the regioselectivity of nucleophilic attacks on strained oxirane rings. In the synthesis of Strychnos alkaloids (e.g., ±-dehydrotubifoline 35), epoxide 31a undergoes trifluoroacetamide-mediated opening at the less hindered carbon, generating an alkoxide that attacks the adjacent ester to form lactam 33a (Scheme 6). This cascade constructs the bicyclic core with precise control over three stereocenters. Reduction of the lactam with LiAlH₄ then affords the saturated 3-azabicyclo[3.2.1]octane system [1].
Carbocation rearrangements during epoxide openings can also form the scaffold. During Quifenadine synthesis, dehydration of intermediate 2 generates benzylic carbocations that undergo transannular cyclization. Isolated impurities 5 and 6 (Figure 1) feature 1-azabicyclo[3.2.1]octane cores formed via epoxide-like intermediates. NMR and X-ray analyses confirm that the phenyl group adopts an exo orientation, similar to TfOH-mediated cyclizations [8].
Table 2: Epoxide Ring-Opening Strategies for Stereocontrolled Synthesis
Epoxide Precursor | Nucleophile/Conditions | Product | Stereochemical Outcome |
---|---|---|---|
31a–c | CF₃CONH₂, then deprotection | Lactam 33a–c | Three contiguous stereocenters, bridgehead phenyl |
Quinuclidine-derived epoxide | SOCl₂, then rearrangement | 1-Azabicyclo[3.2.1]octane 6 | exo-Phenyl, cis-fused rings |
Glycidic ester 26 | NH₃ (ammonolysis) | Amino ester 27 | Anti-aminohydroxylation pattern |
Beckmann rearrangement of bicyclic oximes provides direct access to 2-azabicyclo[3.2.1]octan-3-ones, which are precursors to the saturated scaffold. Unlike norcamphor oximes—which yield mixtures of regioisomeric lactams—5,6-dihydroxybicyclo[2.2.1]heptan-2-one oximes undergo regioselective rearrangement. The E-oxime derivative, protected as an acetonide, rearranges exclusively to the 2-azalactam under Beckmann conditions (e.g., PCl₅ or TsOH). This selectivity arises from stereoelectronically favored anti-migration of the C2–C3 bond, forming a seven-membered ring lactam [6].
Reduction of the resulting lactam is critical for obtaining 3-azabicyclo[3.2.1]octanes. Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the C=O group to CH₂, furnishing the parent scaffold in >90% yield. When the lactam bears a phenyl substituent (introduced via oxime O-alkylation prior to rearrangement), this method delivers 2-phenyl-3-azabicyclo[3.2.1]octane directly. The approach is advantageous for scalability, though the need for enantiopure oximes may limit asymmetric applications [1] [6].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: